molecular formula C5H8N4 B13206866 4-cyclopropyl-4H-1,2,4-triazol-3-amine

4-cyclopropyl-4H-1,2,4-triazol-3-amine

Cat. No.: B13206866
M. Wt: 124.14 g/mol
InChI Key: ODLGUKLHICNIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Cyclopropyl-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C 5 H 8 N 4 and a molecular weight of 124.14 g/mol . It is supplied for research and development purposes and is strictly for laboratory use. Chemical Context and Potential Applications 1,2,4-Triazole derivatives are recognized as privileged structures in medicinal chemistry and are frequently investigated as bioisosteres for amide and urea functionalities . This substitution can enhance metabolic stability and improve oral bioavailability in drug candidates . Compounds based on the 1,2,4-triazole core have been reported to exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties . Research Use This compound serves as a versatile synthetic intermediate or building block in organic chemistry and drug discovery efforts. A specific, closely related congener of this compound, which features the 4-cyclopropyl-4H-1,2,4-triazole moiety, has been incorporated as a key peripheral group in novel ciprofloxacin derivatives . These derivatives were designed to explore new antibacterial agents against resistant pathogens, with one compound demonstrating potent activity against five of the six bacteria in the ESKAPE panel . This highlights the value of the 4-cyclopropyl-4H-1,2,4-triazole scaffold in the development of new anti-infective therapeutics. Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

4-cyclopropyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4/c6-5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2,(H2,6,8)

InChI Key

ODLGUKLHICNIBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2N

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Direct Synthesis Routes for 4-Cyclopropyl-4H-1,2,4-triazol-3-amine

Direct synthesis strategies aim to construct the this compound molecule by forming the heterocyclic ring with the desired substituents already in place or introduced during the ring-forming process.

The formation of the 1,2,4-triazole (B32235) ring is the cornerstone of synthesizing its derivatives. A variety of cyclization strategies have been developed that can be adapted to produce the target compound. A prominent method involves the annulation of nitriles with hydrazines, which can yield a range of 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org This base-mediated approach is tolerant of various functional groups. rsc.org Another powerful strategy for forming the 1,2,4-triazole ring is the cyclization of 1,2,4-triazenes using common oxidizing agents, a reaction that proceeds under mild conditions. researchgate.net

For the specific synthesis of 4-amino-1,2,4-triazoles, a classical approach involves the reaction of formic acid with hydrazine (B178648) hydrate. google.com To achieve the desired 4-cyclopropyl substitution, a key precursor would be cyclopropylhydrazine (B1591821), which would react with a cyanogen (B1215507) source or related C1 synthon to form the triazole core. Another established route proceeds through the cyclization of thiosemicarbazide (B42300) derivatives. The synthesis of 1,2,4-triazole-3-thiones often involves multiple stages, including esterification, hydrazinolysis, and alkaline cyclization of carbothioamide intermediates. zsmu.edu.ua Subsequent amination or conversion of the thiol group would be necessary to arrive at the 3-amino functionality.

Table 1: Overview of Cyclization Strategies for 1,2,4-Triazole Ring Formation

Method Key Precursors Typical Reagents/Conditions Notes
Deamination Annulation rsc.org Nitriles, Hydrazines Base-mediated Tolerates various functional groups.
Oxidative Cyclization researchgate.net 1,2,4-Triazenes NaClO, Ca(ClO)₂, Dess–Martin periodinane Proceeds under mild conditions.
From Hydrazonoyl Chlorides researchgate.netisres.org Hydrazonoyl chlorides, Amines/Nitriles Base An excellent strategy for forming the triazole ring. researchgate.net

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods are applicable to the synthesis of substituted 4-amino-1,2,4-triazoles. A notable one-pot, three-component approach allows for the regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidines, carboxylic acids, and monosubstituted hydrazines. nih.govisres.orgfrontiersin.org This method utilizes standard peptide coupling reagents and proceeds under mild conditions. nih.gov The adaptation of this method for the target compound would involve using cyclopropylhydrazine as the hydrazine component and a derivative of guanidine (B92328) as the amidine source to install the 3-amino group.

Another versatile one-pot strategy enables the preparation of 3-amino-1,2,4-triazoles through key steps that include the formation of thioureas, followed by S-alkylation and subsequent ring closure. nih.gov This approach is suitable for parallel synthesis, allowing for the rapid creation of diverse libraries of 1,2,4-triazoles from commercially available chemicals. nih.gov Furthermore, a metal- and oxidant-free three-component reaction has been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which proceeds via a [2+1+2] desulfurization and deamination condensation process. isres.org

Table 2: Selected One-Pot Syntheses for Substituted 1,2,4-Triazoles

Method Components Key Intermediates Reference
Three-Component Coupling Amidines, Carboxylic Acids, Hydrazines Acylamidine nih.govisres.org
Thiourea-Based Synthesis Isothiocyanates, Hydrazines Thiosemicarbazides, S-alkylated thioureas nih.gov
Copper-Catalyzed Synthesis Nitriles, Hydroxylamine Amidoxime nih.govisres.org

Synthesis of Related 4-Cyclopropyl-1,2,4-triazole Derivatives

The synthesis of related derivatives can be achieved either by modifying a pre-existing 4-cyclopropyl-1,2,4-triazole core or by constructing the ring using precursors that already contain the cyclopropyl (B3062369) group.

Once the 4-cyclopropyl-4H-1,2,4-triazole ring system is formed, further modifications can be made to introduce or alter substituents at the C3 and C5 positions. A powerful method for functionalizing heterocyclic cores is the Suzuki cross-coupling reaction. This has been successfully applied to synthesize new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. mdpi.com The methodology involves preparing a bromine-containing 4-alkyl-4H-1,2,4-triazole precursor and subsequently coupling it with various boronic acids. mdpi.com This demonstrates that a pre-formed 4-cyclopropyl triazole bearing a suitable leaving group (e.g., a halogen) at the C3 position could be a versatile intermediate for introducing other functionalities, potentially including an amino group via Buchwald-Hartwig amination or related C-N coupling reactions.

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions. nih.gov Electrophilic substitution typically occurs at the nitrogen atoms, while nucleophilic substitution can happen at the carbon atoms under appropriate conditions. nih.gov This reactivity can be harnessed to functionalize the triazole core after its initial formation. For instance, a 4-cyclopropyl-1,2,4-triazole-3-thiol could be synthesized and subsequently converted to the desired 3-amino derivative through desulfurization and amination sequences.

The most direct way to ensure the presence of the 4-cyclopropyl group is to use a starting material that already contains this moiety. The choice of precursor is critical in directing the final substitution pattern of the triazole ring.

Cyclopropylhydrazine is a key precursor for introducing the cyclopropyl group at the N4 position. Its use in condensation reactions with reagents that provide the C3 and C5 atoms of the triazole ring, such as iminoesters, amidines, or cyanogen bromide, is a fundamental strategy. For example, the three-component, one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles relies on the use of monosubstituted hydrazines to define the N1 substituent. nih.govfrontiersin.org By analogy, using cyclopropylhydrazine in reactions designed to produce 4-substituted triazoles would incorporate the cyclopropyl group at the desired position.

Other important precursors include cyclopropyl-substituted thiosemicarbazides . These compounds can be prepared from cyclopropylhydrazine and an isothiocyanate. Subsequent intramolecular cyclization, often under basic conditions, leads to the formation of 4-cyclopropyl-1,2,4-triazole-3-thiol derivatives, which are valuable intermediates for further functionalization to the 3-amino compound. The synthesis of a 3-cyclopropyl-1,2,4-triazole derivative has been reported, confirming the compatibility of the cyclopropyl group within triazole synthesis reaction conditions. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions involving the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally resistant to electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms, which deactivates the ring carbons. Electrophilic attack, when it occurs, typically happens at a ring nitrogen atom. chemicalbook.com

Conversely, the electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack, although such reactions often require harsh conditions or activation of the ring. chemicalbook.com A notable example of nucleophilic substitution involving a related triazole derivative is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this type of reaction, 4-amino-1,2,4-triazole (B31798) can act as a nucleophile to introduce an amino group onto electron-deficient aromatic rings, such as nitroquinolines. cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction proceeds in a basic medium, where the 4-amino-1,2,4-triazole anion attacks the aromatic ring, followed by the elimination of a leaving group from the intermediate, effectively substituting a hydrogen atom. researchgate.net For instance, various nitroquinolines react with 4-amino-1,2,4-triazole in the presence of potassium tert-butoxide in dimethyl sulfoxide (DMSO) to yield aminated products. researchgate.netcdnsciencepub.com

While direct electrophilic or nucleophilic substitution on the carbon atoms of the 4-cyclopropyl-4H-1,2,4-triazol-3-amine ring is not extensively documented, the principles of triazole reactivity suggest that such transformations would be challenging and likely require specific activation strategies.

Derivatization at the Amine Functionality

The primary amine group at the C3 position of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Formation of Schiff Bases

The reaction of the exocyclic amino group of 4-amino-1,2,4-triazole derivatives with aldehydes or ketones is a well-established method for the synthesis of Schiff bases (imines). nih.govdergipark.org.tr This condensation reaction typically occurs under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-N=CH-) group. dergipark.org.tr

A variety of aromatic aldehydes can be used to produce a range of Schiff bases derived from 4-amino-1,2,4-triazoles. nih.govmdpi.com The synthesis of these compounds is often straightforward and can result in high yields. mdpi.com For example, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various substituted benzaldehydes. mdpi.com The formation of these Schiff bases can be confirmed through spectroscopic methods such as IR and NMR. nih.gov

Table 1: Examples of Schiff Base Formation from 4-Amino-1,2,4-triazole Derivatives

4-Amino-1,2,4-triazole DerivativeAldehyde/KetoneResulting Schiff BaseReference
4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydes4-((substituted-benzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com
3-amino-1,2,4-triazoleVarious aromatic aldehydes3-((substituted-benzylidene)amino)-1,2,4-triazole nih.gov
4-amino-1,2,4-triazolep-hydroxybenzaldehyde4-((4-hydroxybenzylidene)amino)-4H-1,2,4-triazole nih.gov

Alkylation and Acylation Reactions

The amine functionality of 4-amino-1,2,4-triazoles can also undergo alkylation and acylation reactions. However, the reactivity of the ring nitrogen atoms can sometimes lead to a mixture of products. In the case of 3-amino-1H-1,2,4-triazoles, computational and experimental studies on alkylation with alkyl halides have shown that the reaction can occur at the N-2 and N-4 positions of the ring, as well as at the exocyclic 3-amino group, with low selectivity. acs.org

To achieve selective acylation at the exocyclic amino group, protecting groups may be necessary for the ring nitrogens. Studies on the acetylation of 5-amino-1H- researchgate.netwikipedia.orgwikipedia.orgtriazole have demonstrated the complexity of these reactions, with mono-, di-, and even tri-acetylated products being formed depending on the reaction conditions. acs.org Selective acylation of the amino group often requires careful control of stoichiometry and reaction conditions. For instance, acylation of some 3-amino-pyrazolo[3,4-b]pyridines has been shown to proceed regioselectively at the amino group. researchgate.net

Reaction Mechanisms of 1,2,4-Triazole Formation and Transformation

The synthesis of the 1,2,4-triazole ring system can be achieved through several established methods, each with its own reaction mechanism. Two classic named reactions for the formation of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org A series of proton transfers and the elimination of a water molecule lead to an intermediate that undergoes intramolecular cyclization. wikipedia.org A final dehydration step yields the aromatic 1,2,4-triazole ring. wikipedia.org This reaction often requires high temperatures. uthm.edu.my

The Einhorn-Brunner reaction is the reaction of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.org The mechanism involves the initial protonation of the hydrazine, which then attacks a carbonyl group of the imide. wikipedia.org This is followed by a ring-closure and dehydration sequence to form the triazole ring. wikipedia.org The regioselectivity of this reaction is influenced by the acidity of the groups attached to the imide. wikipedia.org

More contemporary methods for 1,2,4-triazole synthesis include the cyclization of amidrazones, which can be formed from the reaction of nitriles with hydrazines. Oxidative cyclization of amidrazones with aldehydes, catalyzed by reagents like ceric ammonium nitrate, can produce 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.org Another approach involves the reaction of 1,3-disubstituted thioureas with a thiophile to form a carbodiimide intermediate, which then reacts with an acyl hydrazide, followed by cyclization and dehydration to yield the triazole. nih.gov

Transformations of the triazole ring itself are less common than derivatization of its substituents. However, under certain conditions, the triazole ring can be involved in rearrangement or ring-opening reactions, though these are beyond the scope of typical substitution and derivatization pathways.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine

X-ray Crystallography of 4-Cyclopropyl-4H-1,2,4-triazol-3-amine and its Derivatives

X-ray crystallography provides definitive proof of structure by mapping electron density in a single crystal. While specific crystal data for the title compound is not widely published, analysis of closely related 1,2,4-triazole (B32235) derivatives allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comresearchgate.netresearchgate.net

Intermolecular forces dictate the assembly of molecules in the solid state. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms of the triazole ring act as acceptors. This facilitates the formation of robust N—H···N hydrogen bonds, which can link molecules into dimers, chains, or more complex three-dimensional networks. researchgate.netresearchgate.net This type of interaction is commonly observed in related 4-amino-1,2,4-triazole (B31798) structures. nih.govresearchgate.net

While the cyclopropyl (B3062369) group is not aromatic, the triazole ring possesses π-character. In crystals of similar triazole derivatives, π-π stacking interactions between the five-membered rings are frequently observed, contributing to crystal stability. nih.govnih.gov These interactions typically occur in a face-to-face or offset arrangement, with centroid-to-centroid distances in the range of 3.4 to 3.6 Å. nih.gov Additionally, weaker C—H···π interactions, where a hydrogen atom from a cyclopropyl group interacts with the π-system of a neighboring triazole ring, may further stabilize the crystal lattice. researchgate.netresearchgate.net

The combination of strong N—H···N hydrogen bonds and weaker π-π or C—H···π interactions leads to the formation of well-defined supramolecular assemblies. researchgate.netnih.gov In analogous structures, molecules often self-assemble into one-dimensional chains or two-dimensional networks. nih.govpreprints.org For example, molecules can be linked into chains via hydrogen bonds, and these chains can then be cross-linked by other interactions to form layers. nih.gov The specific packing motif will depend on the interplay between the different intermolecular forces, ultimately determining the crystal's symmetry and density. preprints.org The study of these assemblies is crucial for understanding the material's physical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution. ufv.bripb.pt The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl group, the triazole ring, and the amino group.

Cyclopropyl Protons (CH, CH₂): These protons typically appear in the upfield region (approx. 0.5-1.5 ppm) as complex multiplets due to geminal and vicinal coupling.

Triazole Proton (C5-H): The single proton attached to the C5 carbon of the triazole ring would likely appear as a singlet in the downfield region (approx. 8.0-9.0 ppm).

Amino Protons (NH₂): The two protons of the amino group are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but typically appears between 5.0 and 8.0 ppm. ufv.brurfu.ru This signal disappears upon deuteration (D₂O exchange). urfu.ru

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Triazole Carbons (C3, C5): The two carbons of the triazole ring are expected to have distinct chemical shifts, typically in the range of 150-170 ppm. urfu.ru The C3 carbon, being attached to the amino group, would likely be found around 155-160 ppm, while the C5 carbon would be in a similar region.

Cyclopropyl Carbons (CH, CH₂): The carbons of the cyclopropyl group will appear in the upfield region of the spectrum, typically between 5 and 35 ppm.

Below is a table of predicted chemical shifts based on data from analogous structures. ufv.brurfu.rursc.org

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Cyclopropyl-CH₂~0.6 - 1.0 (multiplet)~5 - 15
Cyclopropyl-CH~1.0 - 1.5 (multiplet)~25 - 35
Amino (-NH₂)~5.0 - 8.0 (broad singlet)N/A
Triazole C5-H~8.0 - 9.0 (singlet)~150 - 155
Triazole C3-NH₂N/A~155 - 160

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups and bond vibrations within the molecule. FT-IR and Raman spectra provide complementary information for a complete vibrational analysis. researchgate.netnih.gov

Key expected vibrational modes for this compound include:

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations (ν) in the 3200-3400 cm⁻¹ region. mdpi.com N-H bending vibrations (δ) typically appear around 1600-1650 cm⁻¹.

C-H Vibrations: The C-H stretching of the triazole ring proton is expected above 3000 cm⁻¹. researchgate.net The C-H stretching modes of the cyclopropyl group will appear just below 3000 cm⁻¹.

Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring are characteristic and appear in the 1400-1650 cm⁻¹ region. researchgate.netijsr.net Ring breathing and deformation modes occur at lower frequencies.

The table below summarizes the predicted key vibrational frequencies. urfu.ruresearchgate.netresearchgate.netijsr.net

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3200 - 3400-NH₂Asymmetric & Symmetric Stretching (ν)
3050 - 3150Triazole C-HStretching (ν)
2900 - 3000Cyclopropyl C-HStretching (ν)
1600 - 1650-NH₂Bending (Scissoring) (δ)
1400 - 1600Triazole RingC=N, N=N Stretching (ν)
~1000Cyclopropyl RingBreathing

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and deduce the structure from fragmentation patterns. For this compound (C₅H₈N₄, molecular weight: 124.15 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 125.

The fragmentation of 1,2,4-triazoles typically involves the cleavage of the heterocyclic ring. ijsr.net Common fragmentation pathways for the title compound would include:

Loss of the Cyclopropyl Group: Cleavage of the N-cyclopropyl bond could result in a fragment corresponding to the 4H-1,2,4-triazol-3-amine cation.

Ring Cleavage: A characteristic fragmentation pattern for 1,2,4-triazoles involves the cleavage of the N1-N2 and N4-C5 bonds. ijsr.net

Loss of Neutral Molecules: Sequential loss of small, stable neutral molecules like N₂, HCN, or CH₂N₂ is also a common pathway. For amino-substituted triazoles, fragments with an m/z value of 60 have been noted as a common pattern. researchgate.net

The following table outlines plausible mass fragments.

m/z (mass/charge)Plausible Fragment IdentityFragmentation Pathway
125[C₅H₈N₄ + H]⁺Protonated Molecular Ion [M+H]⁺
84[C₂H₄N₄ + H]⁺Loss of cyclopropyl radical (C₃H₅)
60[CH₄N₃]⁺Characteristic fragment from amino triazole ring cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule and characterizing its optical properties. For this compound, the UV-Vis spectrum is dictated by the electronic structure of the 1,2,4-triazole core, modified by the cyclopropyl and amino substituents. The heterocyclic ring itself contains a system of π-electrons and nitrogen atoms with non-bonding (n) electron pairs, which gives rise to specific electronic transitions.

The primary electronic transitions expected for the 1,2,4-triazole system are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands in the far-UV region. For the unsubstituted 1,2,4-triazole, this absorption is very weak and occurs at approximately 205 nm. The n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital, are generally of lower energy but are often much weaker (lower molar absorptivity) than π → π* transitions.

In this compound, the substituents play a role in modulating these transitions. The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the amino nitrogen can interact with the π-system of the triazole ring, which typically results in a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The cyclopropyl group, attached to the N4 position, is primarily an alkyl substituent and is expected to have a minimal electronic effect, possibly inducing a slight bathochromic shift compared to an N-H or N-methyl derivative.

The profound impact of substitution on the UV-Vis absorption of the 4H-1,2,4-triazole core is evident when comparing the expected properties of the target compound with more complex derivatives featuring extended chromophoric and auxochromic systems.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Various 1,2,4-Triazole Derivatives

Compound NameSubstituentsλmax (nm)SolventReference
This compoundC3-NH₂, N4-CyclopropylPredicted <220N/AInferred from structural analysis
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamideMultiple aromatic and thioether groups298N/A nih.gov
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamideMultiple aromatic and thioether groups297N/A nih.gov
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazoleN4-Ethyl, C3/C5-Aryl (Naphthylphenyl)297.0CH₂Cl₂ nih.gov
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoleN4-Ethyl, C3/C5-Aryl (Diphenylaminobiphenyl)351.0CH₂Cl₂ nih.gov
N-((4-(dimethylamino)phenyl)methylene)-4H-1,2,4-triazol-4-amineSchiff base with dimethylaminobenzaldehyde420Methanol researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Involving 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine Derivatives

Impact of the Cyclopropyl (B3062369) Moiety on Molecular Activity and Selectivity

The cyclopropyl group, a small, strained carbocycle, is increasingly utilized in medicinal chemistry as a "bioisostere" for larger, more flexible groups. Its distinct electronic and conformational properties often lead to improvements in potency, metabolic stability, and target selectivity. researchgate.net The presence of a cyclopropyl ring at the N4 position of the 1,2,4-triazole (B32235) core can significantly influence the molecule's activity and selectivity profile.

The unique characteristics of the cyclopropyl ring include:

Conformational Rigidity : Unlike linear alkyl chains, the cyclopropyl group restricts the rotational freedom of the substituent at the N4 position. This rigidity can lock the molecule into a biologically active conformation, enhancing its binding affinity to a specific target receptor or enzyme. researchgate.net

Electronic Properties : The C-C bonds of the cyclopropyl ring possess enhanced pi-character, allowing it to participate in electronic interactions that differ from simple alkyl groups. This can modulate the electronic properties of the entire triazole system. researchgate.net

Metabolic Stability : The cyclopropyl moiety can serve as a "metabolic shield." It is generally more resistant to oxidative metabolism compared to larger alkyl or benzyl (B1604629) groups, which can lead to an improved pharmacokinetic profile. researchgate.net

In the context of triazole derivatives, the N4 substituent plays a critical role in defining the spectrum of activity. While direct comparative studies on 4-cyclopropyl-4H-1,2,4-triazol-3-amine are limited, research on related structures provides valuable insights. For instance, studies on fungicidal 1,2,4-triazole derivatives have demonstrated that the nature of the N4 substituent is a key determinant of activity. The synthesis of compounds like 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, which showed excellent fungicidal activity, underscores the compatibility of the N4-cyclopropyl group with potent bioactivity. researchgate.net In studies of other 1,2,4-triazole derivatives, compounds with a phenyl ring at the N-4 position showed higher antibacterial activity compared to those substituted with alkyl and alkene groups, suggesting that both steric bulk and electronic properties at this position are critical. mdpi.com The compact, rigid nature of the cyclopropyl group offers a unique alternative to both small alkyl chains and larger aryl groups, potentially optimizing the fit within a specific binding pocket.

Structural FeatureImpact on Molecular PropertiesPotential Effect on Activity/Selectivity
Conformational RigidityRestricts rotation at the N4 position, leading to a more defined molecular shape.Enhances binding affinity by pre-organizing the molecule for the target site; may improve selectivity.
Unique ElectronicsEnhanced pi-character of C-C bonds can influence interactions with aromatic residues in a binding pocket.Alters electronic interactions with the target, potentially increasing potency.
Metabolic StabilityActs as a "metabolic blocker," protecting adjacent positions from enzymatic degradation (e.g., oxidation).Increases the compound's half-life and overall bioavailability.

Role of the Amine Group in Modulating Molecular Interactions

The 3-amino group is a critical pharmacophoric element in many 1,2,4-triazole derivatives, playing a significant role in molecular recognition and binding. This primary amine can act as both a hydrogen bond donor and a nucleophilic center, allowing it to form key interactions with biological targets. mwjscience.com

The primary functions of the 3-amino group include:

Hydrogen Bonding : The -NH2 group can donate two hydrogen bonds, which is crucial for anchoring the ligand within a protein's active site. Molecular docking studies on various 1,2,4-triazole derivatives consistently show the amino group forming hydrogen bonds with amino acid residues like serine, glutamine, or aspartic acid. pensoft.netijper.org

Scaffold for Derivatization : The amine group serves as a convenient synthetic handle for introducing a wide range of substituents. This allows for the exploration of chemical space around the core molecule to optimize activity. A common modification is the condensation with aldehydes or ketones to form Schiff bases (imines). nih.govnih.gov

Modification of the 3-amino group has been shown to have a profound effect on biological activity. For example, converting the amine into a Schiff base can either enhance or diminish its activity depending on the nature of the substituent introduced. In one study on antibacterial agents, the formation of Schiff bases from 3-amino-1,2,4-triazole led to varied activity. The presence of bulky, electron-releasing groups on the aromatic aldehyde used for condensation tended to promote antibacterial activity. nih.gov Conversely, acetylation of a 4-amino group in other triazole series has been shown to decrease antibacterial activity, indicating that a free, unmodified amino group can be essential for certain molecular interactions. mdpi.com These findings highlight the sensitivity of the biological response to even minor changes at this position.

Modification of 3-Amine GroupResulting Functional GroupImpact on Molecular Interaction and Activity
Condensation with Aldehyde/KetoneSchiff Base (Imine)Introduces new steric and electronic features; can modulate hydrogen bonding capacity and lipophilicity, often altering the spectrum of biological activity. nih.gov
AcylationAmideReduces the basicity and hydrogen bond donating capacity of the nitrogen, which can lead to decreased activity if the free amine is critical for binding.
Alkylation/ArylationSecondary/Tertiary AmineIncreases steric bulk and alters hydrogen bonding potential, significantly impacting how the molecule fits into a binding pocket.

Influence of Substituents on the 1,2,4-Triazole Ring on Biological Responses

The biological activity of 1,2,4-triazole derivatives is highly dependent on the pattern of substitution on the heterocyclic ring itself, particularly at the C3, N4, and C5 positions. A vast body of research demonstrates that modifying these positions can tune the compound's activity against various targets, including microbes, cancer cells, and enzymes. nih.govnih.govnih.gov

Substituents at the C5 Position : The C5 position is frequently substituted to enhance potency and modulate physical properties. In antibacterial 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom on a phenyl ring at the C-5 position increased potency against Gram-positive bacteria. mdpi.com In another series, a 4-methoxyphenyl (B3050149) group at the C5 position was found to be preferable to a 4-methyl group for antibacterial activity. mdpi.com

Substituents at the N4 Position : As discussed previously, the N4 position is critical. In addition to the cyclopropyl group, other substituents like aryl, alkyl, and benzyl groups have been extensively studied. For antibacterial activity, N4-phenyl derivatives were often more active than N4-alkyl derivatives. mdpi.com The presence of specific moieties, such as a 4-hydroxy-3-methoxyphenyl group, at the N4 position via a Schiff base linkage, was found to be crucial for high antibacterial activity in another series. mdpi.com

Substituents at the C3 Position : The C3 position, occupied by the amine in the parent compound, can also be modified (often in conjunction with the amine). For instance, in a series of antibacterial compounds, a 4-trichloromethylphenyl group at the C3 position resulted in the highest activity. nih.gov In antifungal triazoles, phenyl groups at the C3 position with electron-donating substituents, particularly hydroxyl groups, were found to favor activity. nih.gov

The collective findings from numerous SAR studies show that a combination of electronic and steric factors governs the biological response of 1,2,4-triazole derivatives.

Position on Triazole RingType of SubstituentObserved Effect on Biological ActivityExample Activity
C5Aryl group with electron-withdrawing groups (e.g., -Cl)Increased potencyAntibacterial mdpi.com
N4Aryl group (e.g., Phenyl)Higher activity compared to alkyl groupsAntibacterial mdpi.com
C3Aryl group with specific substitutions (e.g., 4-trichloromethylphenyl)Enhanced potencyAntibacterial nih.gov
C5Aryl group with electron-donating groups (e.g., -OCH3)Increased potencyAntibacterial mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Triazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.net These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive biological responses. Numerous QSAR studies have been successfully applied to 1,2,4-triazole derivatives to elucidate their mechanisms of action.

QSAR models are typically developed using a set of molecular descriptors that quantify various aspects of a molecule's structure. These can include:

Topological descriptors : Related to the 2D representation of the molecule (e.g., connectivity indices).

Physicochemical descriptors : Such as logP (lipophilicity), molar refractivity, and dipole moment.

Quantum chemical descriptors : Derived from computational chemistry, these describe electronic properties like HOMO/LUMO energies and charge distributions. pensoft.net

For example, a QSAR study on 1,2,4-triazole derivatives as α-glucosidase inhibitors successfully developed a model using multiple linear regression (MLR). The model correlated the antidiabetic activity of the compounds with specific quantum chemical descriptors, providing a good correlation between experimental and predicted activity values. pensoft.net Another QSAR study on the fungicidal action of 1,2,4-triazole derivatives against Candida albicans also yielded a statistically significant model. This model was able to predict the activity of new compounds and highlight the important structural regions for antifungal efficacy.

These modeling studies demonstrate that the biological activity of 1,2,4-triazole derivatives is influenced by a combination of electronic, steric, and hydrophobic factors. By quantifying these relationships, QSAR provides a powerful tool for the rational design of new, more potent derivatives based on the this compound scaffold.

Biological Activities and Mechanistic Investigations in Vitro and in Silico of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Antimicrobial Activities and Mechanisms

Derivatives of the 4-amino-1,2,4-triazole (B31798) scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi. The structural modifications on the core triazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Numerous studies have confirmed the antibacterial potential of 1,2,4-triazole (B32235) derivatives against both Gram-positive and Gram-negative bacteria. The efficacy, however, varies significantly based on the specific substitutions on the triazole ring.

For instance, a study of novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol found that while none of the synthesized compounds were effective against Escherichia coli, they exhibited strong antibacterial activity against Staphylococcus aureus. nih.gov Other research on different 1,2,4-triazole derivatives showed effectiveness against a panel of bacteria, including S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa, but not E. coli. researchgate.netresearchgate.net Specifically, one derivative demonstrated activity against P. aeruginosa that was superior to the standard drug penicillin G. researchgate.netresearchgate.net

Further research into indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol revealed potent inhibitory effects against both S. aureus and E. coli. nih.gov Similarly, certain 1,2,4-triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazine derivatives have shown excellent activity against E. coli and P. aeruginosa. nih.gov The antibacterial activity is often influenced by the presence of specific functional groups; for example, the introduction of halogen or nitro groups has been shown to significantly enhance inhibitory activity against tested bacteria. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Target Bacterium Activity Measurement Result Source
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Qualitative Strong Activity nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Escherichia coli Qualitative No Activity nih.gov
1,2,4-Triazole Derivative (Y3) Pseudomonas aeruginosa Inhibition Zone (IZ) 20 mm researchgate.net
1,2,4-Triazole Derivative (Y2) Staphylococcus aureus Inhibition Zone (IZ) 44 mm researchgate.net
1,2,4-Triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazine (39c) Escherichia coli MIC 3.125 µg/mL nih.gov
1,2,4-Triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazine (39h) Pseudomonas aeruginosa MIC 3.125 µg/mL nih.gov
N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides Staphylococcus aureus Qualitative Same effect as ceftriaxone nih.gov

The 1,2,4-triazole core is famously a key component of many commercial antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.gov Consequently, novel derivatives are frequently evaluated for their potential to combat fungal infections.

Research into carbazole-triazole conjugates has shown antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus. nih.gov The antifungal efficacy of triazole derivatives is highly dependent on their specific chemical structures. For example, within a series of triazole alcohols, derivatives with a 2,4-difluorophenyl group were found to be more active than their dichlorophenyl counterparts against various Candida species. nih.gov However, in other studies, some series of newly synthesized triazole derivatives showed no effectiveness against C. albicans or Aspergillus niger. nih.gov

Triazoles are generally effective against C. albicans, non-albicans Candida species, and Cryptococcus neoformans. isres.org Their activity against Aspergillus species is more variable, with drugs like itraconazole and voriconazole (B182144) showing efficacy. isres.org

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Class Target Fungus Activity Measurement (MIC) Result Source
N-(4-chlorobenzyl) 1,2,4-triazole alcohol (21b) Candida species MIC 0.063–0.5 mg/mL nih.gov
5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Candida albicans MIC 0.39 μg/mL ekb.eg
4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol Aspergillus niger MIC 25 μg/mL beilstein-journals.org
Carbazole-triazole conjugate (with 3,6-dibromocarbazole) C. albicans, A. fumigatus Not Specified Active nih.gov

The primary and most well-documented mechanism of action for antifungal triazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which will be discussed in detail in section 7.3.1. nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. isres.org

Beyond enzyme inhibition, other mechanisms have been proposed for certain 1,2,4-triazole derivatives. A preliminary mechanistic study on a potent carbazole-triazole conjugate suggested a multi-faceted mode of action. nih.gov The findings indicated that the compound could depolarize the fungal membrane potential and also intercalate into fungal DNA, thereby exhibiting its antifungal effects through multiple pathways. nih.gov Inhibition of ergosterol synthesis by CYP51 inhibitors also leads to a secondary effect of increasing membrane permeability. mdpi.com

Antioxidant Activities and Mechanistic Pathways

Free radicals and the resulting oxidative stress are implicated in the pathogenesis of numerous diseases. nih.gov Synthetic compounds with the ability to scavenge these radicals are of significant therapeutic interest. Derivatives of 1,2,4-triazole have been identified as a promising class of synthetic antioxidants. nih.gov

Studies have shown that the antioxidant capacity of these compounds is closely linked to their chemical structure. Research on a series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles revealed that the presence of a free amino group at the N4 position of the triazole ring, the core structure of the subject compound, often leads to increased antioxidant activity. zsmu.edu.ua Specifically, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was identified as having the most pronounced ability to inhibit lipid peroxidation. zsmu.edu.ua

Another study investigating 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay found that the parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was the most active. zsmu.edu.ua At a concentration of 1 × 10⁻³ M, it demonstrated an antiradical effect of 88.89%, which was close to that of the standard antioxidant, ascorbic acid. zsmu.edu.ua These findings suggest that the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold is a key pharmacophore for antioxidant activity.

Enzyme Inhibition Studies (In Silico and In Vitro)

The ability of 1,2,4-triazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic effects, particularly in the context of antimicrobial activity.

The most significant enzyme target for antifungal 1,2,4-triazole derivatives is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govmdpi.com This enzyme plays a crucial role in the fungal sterol biosynthetic pathway by catalyzing an early step in the formation of ergosterol, the primary sterol in fungal cell membranes. mdpi.com

The inhibitory mechanism involves the heterocyclic triazole ring. One of the nitrogen atoms in the triazole ring coordinates to the heme iron atom located in the active site of the CYP51 enzyme. nih.gov This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process and halting ergosterol production. isres.orgnih.gov The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation, a fungistatic effect. mdpi.com The affinity and potency of the inhibition are further influenced by additional interactions between the side chains of the triazole compound and the hydrophobic residues within the enzyme's binding pocket. nih.gov

Sphingosine Kinase-2 (SphK2) Inhibition

Derivatives of the 1,2,4-triazole scaffold have been investigated for their potential to inhibit Sphingosine Kinase-2 (SphK2), an enzyme implicated in various pathological processes, including cancer. nih.gov While direct studies on 4-cyclopropyl-4H-1,2,4-triazol-3-amine are limited, research on related structures provides valuable insights. For instance, a study on 1,2,3-triazole analogues revealed that the presence of a cyclopropyl (B3062369) group can influence inhibitory activity. Specifically, a compound bearing a cyclopropyl substitution on the terminal end of the 1,2,3-triazole displayed moderate inhibition of SphK2 with an IC50 value of 0.717 µM. nih.gov This suggests that the cyclopropyl moiety is a viable structural component for designing SphK2 inhibitors.

In the same study, other substitutions on the triazole ring also demonstrated significant SphK2 inhibitory activity. For example, compounds with heterocyclic substituents showed moderate inhibition with IC50 values of 0.900 µM and 0.687 µM. nih.gov Furthermore, the introduction of either electron-donating or electron-withdrawing groups on an aromatic ring attached to the triazole resulted in improved inhibitory activity, with IC50 values of 0.266 µM and 0.359 µM respectively. nih.gov The most potent compound in this series, featuring a 1-methylpyrazole (B151067) substituent, exhibited an IC50 value of 0.234 µM, which was more potent than the reference compound (IC50 = 0.28 µM). nih.gov

These findings highlight that while the cyclopropyl group itself confers moderate activity, further structural modifications on the triazole core can significantly enhance Sphingosine Kinase-2 inhibition.

Table 1: SphK2 Inhibitory Activity of Selected Triazole Derivatives

Compound IDSubstitution on Triazole RingIC50 (µM)
29c Cyclopropyl0.717 nih.gov
25c Heterocyclic0.900 nih.gov
25e Heterocyclic0.687 nih.gov
25d Electron-donating group0.266 nih.gov
25b Electron-withdrawing group0.359 nih.gov
21g 1-Methylpyrazole0.234 nih.gov
Reference -0.28 nih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid tumors and plays a crucial role in cell survival, proliferation, and migration. nih.gov Small molecule inhibitors of FAK are therefore considered promising anticancer agents. nih.gov Research into 1,2,4-triazole derivatives has identified potent FAK inhibitors.

In one study, a series of 5-pyridinyl-1,2,4-triazole derivatives were synthesized and evaluated for their FAK inhibitory activity. nih.gov Among the tested compounds, derivative 3d demonstrated significant FAK inhibition with an IC50 value of 18.10 nM, which was more potent than the reference compound GSK-2256098 (IC50 = 22.14 nM). nih.gov Another promising derivative, 3c , also showed strong FAK inhibitory activity in the low nanomolar range. nih.gov

Further investigations revealed that these compounds not only inhibit FAK but also suppress its phosphorylation in HepG2 liver cancer cells, comparable to the reference inhibitor. nih.gov This inhibition of FAK phosphorylation subsequently leads to the downregulation of pro-survival pathways by decreasing the phosphorylation levels of PI3K, Akt, JNK, and STAT3 proteins. nih.gov These molecular events ultimately induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Table 2: FAK Inhibitory Activity of Selected 5-Pyridinyl-1,2,4-triazole Derivatives

Compound IDFAK IC50 (nM)
3d 18.10 nih.gov
GSK-2256098 (Reference) 22.14 nih.gov

Other Relevant Enzyme Targets (e.g., Carbonic Anhydrase, DNA gyrase, 11β-Hydroxysteroid Dehydrogenase Type 1)

Carbonic Anhydrase Inhibition:

The 1,2,4-triazole scaffold has been explored for its potential to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer. nih.gov Studies on 4-substituted pyridine-3-sulfonamides incorporating a 1,2,3-triazole moiety have shown varying degrees of inhibition against different human CA isozymes (hCA I, II, IX, and XII). The inhibitory activity, measured by the inhibition constant (Ki), was generally lower than that of the clinically used inhibitor acetazolamide (B1664987). mdpi.com For these derivatives, the mean Ki values were lowest for hCA XII, followed by hCA IX and hCA II. mdpi.com

In another study, a series of pyrazolo[4,3-c]pyridine sulfonamides were evaluated for their inhibitory activity against hCA I, II, IX, and XII. Several of these compounds exhibited potent inhibition of the cytosolic isoforms hCA I and hCA II. mdpi.com Notably, some compounds were more potent than acetazolamide against hCA I. mdpi.com

DNA Gyrase Inhibition:

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition:

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that plays a role in glucocorticoid metabolism and has been identified as a therapeutic target for metabolic syndrome. nih.gov A series of 1,2,4-triazolopyridines (TZP) have been optimized as potent and selective inhibitors of human 11β-HSD1. nih.govnih.gov In this series, the incorporation of a cyclopropyl group at the C-8 position of the TZP core, combined with a 1-(4-chlorophenyl)cyclopropyl functionality, resulted in a highly potent inhibitor. nih.govnih.gov Specifically, the compound 3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine (9f ) demonstrated excellent human 11β-HSD1 inhibition with an IC50 of 1.6 nM. nih.gov However, this compound showed significantly weaker activity against the murine enzyme (IC50 = 241 nM). nih.gov

Table 3: Inhibitory Activity of a Cyclopropyl-Containing Triazolopyridine Against 11β-HSD1

Compound IDTarget EnzymeIC50 (nM)
9f Human 11β-HSD11.6 nih.gov
9f Murine 11β-HSD1241 nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking studies are instrumental in understanding the binding modes of small molecules within the active sites of their target proteins, thereby providing a rationale for their inhibitory activity. Such studies have been performed for various 1,2,4-triazole derivatives targeting different enzymes.

Identification of Binding Sites and Key Molecular Interactions

For FAK inhibitors based on the 5-pyridinyl-1,2,4-triazole scaffold, molecular docking has revealed that these compounds fit well within the ATP binding site of the kinase. nih.gov This positioning allows for key interactions with amino acid residues in the active site, which are crucial for their inhibitory effect. nih.gov

In the context of 11β-HSD1 inhibitors, X-ray crystallography studies of the 1,2,4-triazolopyridine series have elucidated the binding orientation of these compounds within the enzyme's active site. nih.govnih.gov These structural insights are critical for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

Molecular docking of 1,2,4-triazole-based anticancer agents targeting c-kit tyrosine kinase and protein kinase B has also been performed. These studies demonstrated that the compounds exhibit good binding affinities, with interactions primarily driven by hydrophobic contacts and hydrogen bonding within the receptor's binding pocket. nih.gov

Elucidation of Inhibitory Mechanisms via Molecular Modeling

Molecular modeling plays a crucial role in elucidating the inhibitory mechanisms of this compound derivatives. For instance, in the case of SphK2 inhibitors, molecular modeling has been used to understand how the polar head group and the 1,2,3-triazole pharmacophore contribute to selectivity for SphK2 over the SphK1 isoform. nih.gov

For FAK inhibitors, molecular docking supports the biological findings by showing a favorable binding mode of the active compounds within the FAK ATP binding site. nih.gov This computational analysis, combined with acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggests that these derivatives are promising candidates for further development. nih.gov

In the field of carbonic anhydrase inhibition, molecular docking and dynamic simulations have been employed to validate experimental results. These studies have revealed important binding interactions of potent 1,2,4-triazole-3-thione derivatives with key residues in the active site of the carbonic anhydrase enzyme. nih.govresearchgate.net

Antitumor/Cytotoxicity Studies (In Vitro Cellular Mechanisms)

The antitumor potential of 1,2,4-triazole derivatives has been extensively investigated in various cancer cell lines, revealing their ability to induce cell death through different mechanisms.

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were synthesized and evaluated for their anti-lung cancer activity. nih.gov Most of these compounds exhibited potent cytotoxic activities against A549, NCI-H460, and NCI-H23 lung cancer cell lines, with IC50 values ranging from 1.02 to 48.01 µM. nih.gov The most potent compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), displayed IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov Further investigation into the mechanism of action of BCTA revealed that it induces apoptosis by upregulating the pro-apoptotic protein BAX, as well as caspase 3 and PARP. nih.gov

In another study, 5-pyridinyl-1,2,4-triazole derivatives demonstrated potent antiproliferative activity in HepG2 and Hep3B liver cancer cells. nih.gov The most active compounds, 3c and 3d , had IC50 values in the range of 2.88 to 4.83 μM. nih.gov The cytotoxic effect of these compounds is linked to their ability to inhibit FAK, which in turn leads to the induction of apoptosis and cell cycle arrest. nih.gov

Furthermore, novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety have been synthesized and evaluated for their cytotoxicity against A549 lung carcinoma and HepG2 hepatocyte carcinoma cell lines. pensoft.net One of the compounds, HB5 , showed the lowest IC50 against HepG2 cells and was found to be highly selective for cancer cells over normal human lung fibroblasts (WI-38). pensoft.net Mechanistic studies indicated that HB5 arrests the cell cycle at the S and G2/M phases and induces apoptosis by inhibiting EGFR tyrosine kinase activity. pensoft.net

Table 4: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
BCTA A549 (Lung)1.09 nih.gov
BCTA NCI-H460 (Lung)2.01 nih.gov
BCTA NCI-H23 (Lung)3.28 nih.gov
3c/3d HepG2/Hep3B (Liver)2.88 - 4.83 nih.gov

Inhibition of Cancer Cell Lines (e.g., MKN-45, H460, HT-29, MCF-7, U-251 MG)

The cytotoxic potential of 1,2,4-triazole derivatives has been evaluated against a range of human cancer cell lines. While specific data for this compound is not extensively available in the public domain, research on structurally related 1,2,4-triazole analogs provides insights into their potential anticancer activity.

Studies have shown that certain 1,2,4-triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives demonstrated potent activity against gastric cancer (MKN-45), non-small cell lung cancer (H460), and colon cancer (HT-29) cell lines, with IC50 values of 51 nM, 72 nM, and 130 nM, respectively. nih.gov Another study on 1,2,4-triazolone derivatives reported significant cytotoxicity against HT-29, H460, and MKN-45 cell lines with IC50 values of 0.08 µM, 0.14 µM, and 0.031 µM, respectively. nih.gov

Furthermore, novel betulin-1,2,4-triazole derivatives have been investigated for their antiproliferative properties against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com One derivative, Bet-TZ1, exhibited IC50 values ranging from 22.41 to 46.92 μM after 48 hours of exposure. mdpi.com Additionally, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been screened against a panel of 58 cancer cell lines, with the breast cancer cell line MCF-7 being particularly sensitive to one of the tested compounds. nih.gov

While these findings highlight the potential of the 1,2,4-triazole scaffold in cancer therapy, the specific contribution of the 4-cyclopropyl substituent to the cytotoxic activity against this particular panel of cell lines requires further dedicated investigation.

Interactive Data Table: Cytotoxicity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines

Compound ClassCell LineIC50 ValueReference
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivativesMKN-4551 nM nih.gov
H46072 nM nih.gov
HT-29130 nM nih.gov
1,2,4-triazolone moietyHT-290.08 µM nih.gov
H4600.14 µM nih.gov
MKN-450.031 µM nih.gov
Betulin-1,2,4-triazole derivatives (Bet-TZ1)A375, MCF-7, HT-2922.41 - 46.92 µM mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsMCF-7Not specified nih.gov

Mechanistic Insights into Cytotoxicity (e.g., specific protein kinase inhibition, DNA/membrane interactions)

The cytotoxic effects of 1,2,4-triazole derivatives are often attributed to their interaction with key cellular targets, leading to the disruption of essential processes such as cell division and signaling.

One of the primary mechanisms of action for many anticancer agents containing the 1,2,4-triazole scaffold is the inhibition of tubulin polymerization. nih.govresearchgate.net Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown efficient binding to the tubulin–combretastatin A-4 binding site, suggesting that their anticancer activity may stem from the disruption of microtubule dynamics. nih.gov

Induction of apoptosis is another key mechanism. Novel betulin-1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells, a process characterized by specific nuclear morphological changes. mdpi.com Furthermore, in-vitro cytotoxicity and cell cycle analysis of two novel bis-1,2,4-triazole derivatives revealed a significant increase in the apoptotic population of cells and considerable DNA strand breaks, suggesting that DNA damage is a possible mechanism of cytotoxicity. nih.gov

Inhibition of specific protein kinases is also a recognized mechanism for the anticancer activity of 1,2,4-triazole derivatives. researchgate.net For example, certain 1,2,4-triazolone derivatives have exhibited excellent inhibitory activity against c-Met kinase. nih.gov The polar nature of the triazole nucleus can facilitate interactions with various proteins through hydrogen bonding and metal coordination, enabling it to act as a pharmacophore in enzyme inhibition.

While these studies provide a general understanding of the potential mechanisms of action for 1,2,4-triazole derivatives, the specific molecular targets and signaling pathways affected by this compound remain to be elucidated through dedicated mechanistic studies.

Anticonvulsant Activities and Associated Research

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. zsmu.edu.ua A number of derivatives have shown promising activity in preclinical models of epilepsy.

Research has indicated that the substitution pattern on the 1,2,4-triazole ring plays a crucial role in determining the anticonvulsant potency. For instance, studies on 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives have demonstrated that small alkyl substitutions on the triazole ring are essential for bioactivity. nih.gov The replacement of a small alkyl group with an aryl substituent at the same position resulted in a complete loss of activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

Furthermore, a series of 4,5-disubstituted-1,2,4-triazoles were synthesized and screened for their anticonvulsant activity, with some compounds showing potent activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine. japsonline.comresearchgate.net Other research on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has also reported promising anticonvulsant activity in the MES test. nih.gov

While these findings underscore the potential of 4-substituted-1,2,4-triazole derivatives as anticonvulsant agents, specific studies on this compound are necessary to determine the influence of the cyclopropyl moiety on this biological activity. The existing research suggests that a small alkyl group, such as a cyclopropyl ring, at the 4-position could be favorable for anticonvulsant effects.

Agrochemical Research and Development of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine Derivatives

Herbicidal Activity

Derivatives of 1,2,4-triazole (B32235) are significant in the search for new herbicides. Research has shown that incorporating the 1,2,4-triazole moiety into different molecular structures can yield compounds with substantial herbicidal effects against a range of both monocotyledonous and dicotyledonous weeds. researchgate.nettandfonline.com

Scientists have synthesized various series of 1,2,4-triazole derivatives and tested their effectiveness. For example, a series of novel pyrimidyl-1,2,4-triazole derivatives were designed by combining 1,2,4-triazole, pyrimidine, and phenyl sulfonyl structures. bohrium.com Bioassays of these compounds revealed moderate to good herbicidal activities. One compound, identified as IV-8, demonstrated 100% inhibition against broadleaf weeds such as Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. bohrium.com

In another study, 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety showed moderate herbicidal activity against lettuce and bentgrass. researchgate.net Similarly, research into 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters found that most of the synthesized compounds possessed moderate to good herbicidal activities in petri dish assays using wheat and rape as model plants. nih.gov Specifically, compounds designated 5-A3 and 5-B4 showed promising herbicidal activity in further pot experiments with barnyard grass. nih.gov

The mechanism of action for many triazole-based herbicides involves the inhibition of key plant enzymes. Protoporphyrinogen oxidase (Protox) has been identified as a major target for these compounds. nih.gov By inhibiting this enzyme, the herbicides disrupt chlorophyll (B73375) and heme biosynthesis, leading to phytotoxicity and eventual death of the weed.

Table 1: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Series Target Weeds Activity Level Reference
Pyrimidyl-1,2,4-triazole (IV-8) Brassica campestris, Cucumis sativus, Medicago sativa 100% inhibition at 100 mg·L−1 bohrium.com
Triazole derivatives with pyrazole moiety Lettuce, bentgrass Moderate activity researchgate.net
Pyrimidine derivatives with 1,2,4-triazole Brassica napus (rape), Echinochloa crusgalli (barnyard grass) Good inhibition tandfonline.comtandfonline.com
1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate (5-A3) Barnyard grass Good activity nih.gov
Ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate (5-B4) Barnyard grass Good activity nih.gov

Fungicidal Activity

The triazole class of compounds represents one of the most important groups of systemic fungicides used in agriculture. indexcopernicus.comnih.gov Introduced in the mid-1970s, these fungicides are highly effective against a wide spectrum of fungal diseases, including powdery mildews, rusts, and various leaf-spotting fungi. iastate.eduresearchgate.net Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. iastate.edu This disruption leads to abnormal fungal growth and ultimately cell death. nih.goviastate.edu

Research focusing on structures related to 4-cyclopropyl-4H-1,2,4-triazol-3-amine has yielded potent fungicidal agents. For instance, a synthesized compound, 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile, demonstrated significant fungicidal activity against six different types of fungi. researchgate.net Another study highlighted that 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole displayed excellent fungicidal activity. researchgate.net

The broad applicability of triazole fungicides is extensive, with numerous derivatives commercialized for use on field crops, fruits, vegetables, and turf. iastate.edu Compounds like tebuconazole, propiconazole, and cyproconazole (B39007) are widely used to control fungal pathogens in major crops such as wheat. nih.govnih.gov The development of new triazole derivatives continues to be a focus of research, aiming to overcome resistance in fungal populations and broaden the spectrum of activity. researchgate.netnih.gov

Table 2: Fungicidal Activity of Selected 4-Cyclopropyl-1,2,4-triazole Derivatives

Compound Target Fungi Activity Level Reference
3-(((4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile Six tested pathogenic fungi Significant activity researchgate.net
5-(4-Cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole Not specified Excellent activity researchgate.net
4-Cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole Not specified 100% KARI inhibitory activity at 100 μg mL⁻¹ researchgate.net

Insecticidal Activity

While best known for their fungicidal properties, 1,2,4-triazole derivatives have also been reported to possess insecticidal activity. researchgate.net The structural versatility of the triazole ring allows for the design of molecules that can interact with insect-specific biological targets.

Research has led to the synthesis of novel 1,2,4-triazole compounds with demonstrated efficacy against various insect pests. In one study, a series of 1,2,4-triazole derivatives containing trifluoroacetyl groups were evaluated for their insecticidal activity against the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). nih.gov Several compounds from this series, notably 4-1, 4-2, and 4-19, exhibited excellent activity against Nilaparvata lugens, with mortality rates of 93.5%, 94.1%, and 95.5% respectively, at a concentration of 100 mg/L. nih.gov

Another study reported the synthesis of eight novel 1,2,4-triazole derivatives, of which compounds 3d, 3e, and 3g showed insecticidal activity against the black bean aphid (Aphis rumicis). researchgate.net These findings indicate that the 1,2,4-triazole scaffold is a promising starting point for developing new insecticides, potentially offering new modes of action to combat insecticide resistance. Further optimization of these lead compounds could result in the creation of more effective and safer insect control agents. researchgate.net

Table 3: Insecticidal Activity of Selected 1,2,4-Triazole Derivatives

Compound Target Insect Activity Level Reference
4-1 (R¹ is chloropyridine, R² is H) Nilaparvata lugens 93.5% mortality at 100 mg/L nih.gov
4-2 (R¹ is chlorothiazole, R² is H) Nilaparvata lugens 94.1% mortality at 100 mg/L nih.gov
4-19 (R¹ is benzyl (B1604629), R² is isopropyl) Nilaparvata lugens 95.5% mortality at 100 mg/L nih.gov
3d, 3e, 3g Aphis rumicis Active researchgate.net

Plant Growth Regulatory Properties

A unique characteristic of many triazole compounds is their dual functionality as both fungicides and plant growth regulators (PGRs). oup.com This effect stems from their ability to interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate developmental processes, most notably stem elongation. researchgate.netresearchgate.net Triazoles achieve this by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway. nih.govresearchgate.net

This inhibition of gibberellin production leads to a reduction in vegetative growth, particularly shoot elongation, resulting in more compact, sturdy plants. oup.comresearchgate.net Commercially important triazole PGRs, such as paclobutrazol (B33190) and uniconazole, are widely used in horticulture and agriculture to control plant height, improve crop architecture, and enhance stress tolerance. indexcopernicus.com For example, paclobutrazol application can transform fruit trees into a more desirable spur-type growth habit by reducing vegetative growth and promoting early and intense flowering. researchgate.net

In addition to growth retardation, triazoles have been shown to protect plants against a variety of environmental stresses, including drought, chilling, and heat. indexcopernicus.comoup.com This protective effect is linked to biochemical changes induced by the triazoles, such as increased cytokinin levels and enhanced antioxidant activity, which can reduce oxidative damage to cell membranes under stress conditions. researchgate.net The growth-regulating properties of triazoles, therefore, offer significant benefits in managing crop growth and improving resilience to adverse environmental conditions. researchgate.net

Table 4: Plant Growth Regulatory Effects of Selected Triazole Derivatives

Compound Plant Observed Effect Reference
Paclobutrazol Bean (Phaseolus vulgaris) 83% reduction in plant height oup.com
S-3307 Bean (Phaseolus vulgaris) 83% reduction in plant height oup.com
Paclobutrazol Soybean Reduced stem elongation, increased chlorophyll oup.com
Paclobutrazol Perennial fruit trees Reduced shoot growth, induced early flowering researchgate.net
S-3308 Bean (Phaseolus vulgaris) Reduced height and shoot dry weight oup.com

Material Science and Advanced Applications of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Role as Versatile Building Blocks for Complex Heterocyclic Systems

The 4-amino-1,2,4-triazole (B31798) moiety is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The presence of a reactive amino group at the 4-position, along with the nitrogen atoms of the triazole ring, provides multiple sites for cyclocondensation reactions with various bifunctional reagents. This reactivity allows for the construction of diverse and complex molecular frameworks, which are of great interest in medicinal chemistry and material science.

The general synthetic utility of 4-amino-1,2,4-triazoles involves their reaction with 1,3-dielectrophiles or their synthetic equivalents to form six-membered heterocyclic rings fused to the triazole core. For instance, condensation with β-diketones or β-ketoesters can lead to the formation of triazolopyrimidine derivatives. Similarly, reactions with α,β-unsaturated ketones or esters can yield triazolopyridines. These fused systems are of significant interest due to their diverse biological activities and potential applications in materials science.

While specific examples detailing the use of 4-cyclopropyl-4H-1,2,4-triazol-3-amine in the synthesis of such complex heterocycles are not extensively documented in the available literature, the inherent reactivity of its 4-amino-1,2,4-triazole core suggests its high potential as a versatile building block. The cyclopropyl (B3062369) group at the 4-position can introduce unique steric and electronic properties to the resulting fused systems, potentially influencing their molecular packing, photophysical characteristics, and biological activity.

A general scheme for the synthesis of triazolo-fused heterocycles from a 4-amino-1,2,4-triazole precursor is presented below:

PrecursorReagentFused Heterocyclic System
4-Amino-1,2,4-triazoleβ-Diketone researchgate.netrsc.orgnih.govTriazolo[1,5-a]pyrimidine
4-Amino-1,2,4-triazoleα,β-Unsaturated Ketone researchgate.netrsc.orgnih.govTriazolo[1,5-a]pyridine
4-Amino-1,2,4-triazole-3-thiol (B7722964)α-Haloketone researchgate.netrsc.orgnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine
4-Amino-1,2,4-triazole-3-thiolHydrazonoyl Halide researchgate.netrsc.orgnih.govTriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine

The synthesis of a "4-Amino-3-cyclopropyl-5-oxo- 4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester" has been reported, indicating that the cyclopropyl-substituted triazole core can be functionalized to create more complex derivatives. researchgate.net This further supports the potential of this compound as a valuable synthon in organic synthesis.

Potential in Functional Materials

The unique electronic properties and rigid planar structure of the 1,2,4-triazole (B32235) ring make it an attractive component for the design of functional organic materials. Derivatives of 1,2,4-triazole have been investigated for their fluorescence properties, potential as sensors, and catalytic activity.

Fluorescence Properties:

Sensors:

The nitrogen atoms within the 1,2,4-triazole ring can act as coordination sites for metal ions. This property has been exploited in the development of chemosensors. nanobioletters.com Functionalized triazole derivatives have been designed to selectively bind with specific metal ions, leading to a detectable change in their optical or electrochemical properties. nanobioletters.com For example, a change in fluorescence intensity or a colorimetric shift upon binding to a metal ion can serve as a sensing mechanism. nanobioletters.com The design of such sensors often involves linking the triazole moiety to a fluorophore. nih.gov Again, while there is no specific research on sensors derived from this compound, the fundamental coordination chemistry of the triazole ring suggests that its derivatives could be developed into effective sensors for various metal ions and anions.

Catalysts:

The basic nitrogen atoms in the 1,2,4-triazole ring can also impart catalytic activity. Triazole-based compounds have been explored as organocatalysts in various organic transformations. Furthermore, triazole derivatives can be used as ligands to create catalytically active metal complexes. The incorporation of 1,2,4-triazole into composite materials with heteropoly acids has been shown to create bifunctional catalysts with both acidic and basic sites, which are effective in processes like biodiesel production. researchgate.net The specific influence of a 4-cyclopropyl substituent on the catalytic properties of such systems remains an area for future investigation.

Conclusion and Future Research Perspectives for 4 Cyclopropyl 4h 1,2,4 Triazol 3 Amine

Summary of Key Research Findings

Direct research on 4-cyclopropyl-4H-1,2,4-triazol-3-amine is not available in peer-reviewed literature. However, key findings from the broader class of 4-substituted-4H-1,2,4-triazol-3-amines and related 1,2,4-triazole (B32235) derivatives provide a foundational understanding of its potential chemical and biological properties.

The 1,2,4-triazole nucleus is a structural feature in a variety of clinically used drugs, including antifungal agents like fluconazole (B54011) and itraconazole (B105839), and anxiolytics such as estazolam. nih.gov The therapeutic efficacy of these compounds stems from the chemical characteristics of the triazole ring, such as its dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov

Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for a range of biological activities. For instance, various Schiff bases derived from 4-amino-1,2,4-triazoles have demonstrated significant antibacterial and antifungal properties. mdpi.com Furthermore, studies on other 4-alkyl-4H-1,2,4-triazole derivatives have indicated potential hypoglycemic and anticonvulsant activities. acs.orgresearchgate.net The synthesis of such compounds often involves the cyclization of thiourea or thiosemicarbazide (B42300) derivatives with appropriate reagents. nih.govzsmu.edu.ua

The presence of a cyclopropyl (B3062369) group, while not extensively studied in this specific combination, is a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity to biological targets. Its introduction onto the 4-position of the triazole ring could therefore modulate the pharmacological profile of the parent 3-amino-1,2,4-triazole scaffold.

Identified Gaps and Challenges in Current Research

The most significant gap in the current research is the complete absence of dedicated studies on this compound. While the compound is listed in chemical supplier databases, indicating its synthesis is feasible, no published research has characterized its properties or explored its potential applications.

Key Research Gaps:

Research AreaSpecific Unaddressed Aspects
Chemical Synthesis and Characterization - Lack of a published, optimized, and scalable synthetic route. - No available data on its physicochemical properties (e.g., melting point, solubility, pKa). - Absence of detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallographic data to confirm its three-dimensional structure.
Biological Evaluation - No screening has been conducted to determine its potential pharmacological activities (e.g., antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory). - The mechanism of action for any potential biological activity remains unknown. - The structure-activity relationship (SAR) of the cyclopropyl group at the N4 position in this specific scaffold has not been investigated.
Computational Studies - A lack of in silico studies to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. - No molecular docking studies have been performed to identify potential biological targets.

The primary challenge for researchers is the lack of foundational data. Any investigation into this compound would need to begin with fundamental synthesis and characterization, a step that, while routine, is essential for all subsequent research.

Promising Avenues for Future Academic Investigation

The dearth of information on this compound presents a clear and open field for future academic inquiry. The established biological importance of the 1,2,4-triazole scaffold suggests that this specific derivative is a promising candidate for investigation.

Proposed Future Research Directions:

Synthesis and Structural Elucidation:

Development and optimization of a synthetic pathway to produce this compound in high yield and purity. A potential route could involve the reaction of a cyclopropyl-substituted thiosemicarbazide with a suitable cyclizing agent.

Thorough characterization of the compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Single-crystal X-ray diffraction studies to definitively determine its solid-state structure and conformational properties.

Pharmacological Screening:

A broad-based in vitro screening program to evaluate its efficacy against a panel of fungal and bacterial pathogens, particularly those with known drug resistance. mdpi.com

Screening for anticancer activity against a variety of human cancer cell lines.

Evaluation of its potential as an anticonvulsant agent in established animal models. researchgate.net

Investigation of its anti-inflammatory and analgesic properties. nih.gov

Computational and Mechanistic Studies:

In silico prediction of its pharmacokinetic properties and potential toxicity.

Molecular docking studies to identify potential biological targets based on the screening results. For example, if antifungal activity is observed, docking with fungal enzymes like lanosterol (B1674476) 14α-demethylase could be performed.

If significant biological activity is identified, further studies to elucidate its mechanism of action would be a crucial next step.

The exploration of this compound offers a valuable opportunity to contribute new knowledge to the field of medicinal chemistry. The findings from such research could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

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